molecular formula C17H34O2 B13416827 Methyl Palmitate-d3

Methyl Palmitate-d3

Cat. No.: B13416827
M. Wt: 273.5 g/mol
InChI Key: FLIACVVOZYBSBS-BMSJAHLVSA-N
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Description

Methyl Palmitate-d3 (C₁₇H₃₁D₃O₂) is a stable isotope-labeled derivative of methyl palmitate, a fatty acid methyl ester. It serves as a critical tracer in metabolic studies, particularly in sphingolipid biosynthesis pathways. The deuterium labeling at three positions (16,16,16-d₃) enables precise tracking via mass spectrometry (MS), making it indispensable for in vitro assays investigating enzyme kinetics and lipid metabolism . Its primary application lies in the study of serine palmitoyltransferase (SPT) activity, where it is enzymatically converted to palmitoyl-CoA-d3, a substrate for sphingolipid synthesis .

Properties

Molecular Formula

C17H34O2

Molecular Weight

273.5 g/mol

IUPAC Name

trideuteriomethyl hexadecanoate

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3

InChI Key

FLIACVVOZYBSBS-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing palmitic acid with methanol and a strong acid catalyst like sulfuric acid for several hours. The mixture is then purified through fractional distillation to obtain the desired ester .

Industrial Production Methods: On an industrial scale, methyl palmitate is often produced from natural sources such as bayberry wax or coconut oil. The process involves the extraction of palmitic acid from these sources, followed by esterification with methanol under controlled conditions .

Chemical Reactions Analysis

Thermal Decomposition and Combustion

Pyrolysis and combustion studies using ReaxFF-MD simulations reveal the following pathways at elevated temperatures (2,000–3,000 K) :

Primary Decomposition Pathways

  • Bond Cleavage : Initial breakdown via C–C, C–O, and C–H bond scission.

  • Key Intermediates : Formaldehyde (CH₂O), ethylene (C₂H₄), water (H₂O), and hydrogen (H₂).

Temperature-Dependent Product Distribution

Temperature (K) Dominant Products Notes
2,000CH₂O, H₂O, COO₂ accelerates decomposition
2,500C₂H₄, CH₃OH, CO₂Temperature outweighs O₂ effect
3,000H₂, CH₄, smaller hydrocarbons (C1–C4)Radical-driven chain reactions

Transesterification

Methyl Palmitate-d3 participates in transesterification with glycerol to produce deuterated mono-, di-, and triglycerides, a reaction critical for biodiesel and lipid studies:
Reaction :
C17H31D3O2+C3H8O3D3-glycerides+CH3OH\text{C}_{17}\text{H}_{31}\text{D}_3\text{O}_2 + \text{C}_3\text{H}_8\text{O}_3 \rightarrow \text{D}_3\text{-glycerides} + \text{CH}_3\text{OH}

Conditions :

  • Catalyst: Lipases or alkaline catalysts (e.g., NaOH).

  • Temperature: 333–353 K.

  • Yield optimization requires continuous methanol removal to prevent backward reaction.

Oxidation Reactions

Autoxidation of this compound follows radical chain mechanisms:

  • Initiation : Homolytic cleavage of C–H bonds (allylic positions).

  • Propagation : Peroxy radical (ROO- ) formation.

  • Termination : Hydroperoxide (ROOH) accumulation.

Deuterium substitution at the methyl group minimally alters reactivity but enables precise tracking of oxidation products via mass spectrometry .

Hydrolysis

Acid- or base-catalyzed hydrolysis regenerates palmitic acid-d3 and methanol:
Reaction :
C17H31D3O2+H2OC16H31D3COOH+CH3OH\text{C}_{17}\text{H}_{31}\text{D}_3\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{16}\text{H}_{31}\text{D}_3\text{COOH} + \text{CH}_3\text{OH}

Kinetics :

  • Acidic conditions: Pseudo-first-order kinetics with k[H+]k \propto [\text{H}^+].

  • Alkaline conditions: Faster due to nucleophilic hydroxide attack .

Scientific Research Applications

Pharmacological Research

Methyl Palmitate-d3 has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory effects and metabolic disorders.

Anti-Inflammatory Effects

A study conducted on a murine model of chronic asthma demonstrated that Methyl Palmitate exhibited significant anti-inflammatory properties. The administration of this compound led to a reduction in interleukin-5 levels and ameliorated histological changes associated with asthma. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent research highlighted the efficacy of this compound in preventing non-alcoholic steatohepatitis (NASH), a severe form of NAFLD. In a controlled study involving C57BL/6 J mice, this compound was shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, leading to improved liver function and reduced inflammation markers. The compound's ability to enhance β-oxidation and suppress pro-inflammatory cytokines positions it as a promising candidate for NASH treatment .

Metabolic Studies

This compound serves as an important tool in metabolic studies due to its deuterated nature, which allows for precise tracking of metabolic pathways.

Lipid Metabolism

The incorporation of deuterated fatty acids like this compound into lipid metabolism studies enables researchers to trace fatty acid oxidation and synthesis pathways. This is crucial for understanding metabolic disorders and developing targeted therapies for conditions such as obesity and diabetes.

Tracing Metabolic Pathways

In studies involving tracer methodologies, this compound can be utilized to investigate the metabolism of lipids within various biological systems. By using mass spectrometry, researchers can analyze the incorporation of this compound into cellular lipids, providing insights into metabolic flux and energy expenditure.

Case Studies

Several case studies illustrate the applications of this compound in clinical and experimental settings.

Study Objective Findings
Study on Chronic Asthma To evaluate anti-inflammatory effectsThis compound reduced interleukin-5 levels and improved histological parameters in asthmatic mice.
NASH Prevention Study To assess protective effects against NASHTreatment with this compound improved liver function and activated PPARα pathway in mice fed a methionine-choline deficient diet.

Mechanism of Action

Methyl Palmitate-d3 exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparisons

Methyl Palmitate-d3 vs. Ethyl Palmitate-D5
  • Structural Differences :
    • This compound : Methyl ester group (CH₃) with three deuterium atoms on the palmitate chain.
    • Ethyl Palmitate-D5 : Ethyl ester group (C₂H₅) with five deuterium atoms, likely distributed across the ethyl or palmitate moiety.
  • Functional Implications :
    • This compound is preferentially used in sphingolipid assays due to its compatibility with SPT, which recognizes palmitoyl-CoA as the physiological substrate . Substitution with ethyl esters may alter enzyme binding affinity or catalytic efficiency, though this remains unexplored in current literature.
    • Ethyl Palmitate-D5’s higher deuterium count could enhance MS detection sensitivity, but its structural divergence from natural substrates limits its utility in SPT-focused studies .
This compound vs. Hexadecyl Palmitate-d3 (Cetyl Palmitate-d3)
  • Structural Differences :
    • This compound : Short-chain methyl ester (C₁₇ backbone).
    • Hexadecyl Palmitate-d3 : Long-chain cetyl ester (C₃₂ backbone) with a hexadecyl alcohol moiety.
  • Functional Implications :
    • Hexadecyl Palmitate-d3’s extended alkyl chain increases lipophilicity, making it suitable for cosmetic formulations as an emollient . In contrast, this compound’s smaller size facilitates solubility in aqueous microsomal assays .
    • Hexadecyl Palmitate-d3 (melting point: 55–56°C) is solid at room temperature, whereas this compound is liquid, reflecting differences in intermolecular forces .
This compound
  • Sphingolipid Biosynthesis : Used to track the incorporation of palmitate into 3-ketosphinganine (3KS-d5) and ceramides (Cer-d18:0-d5/16:0-d3) via SPT and ceramide synthase (CerS) activities .
  • Isotopic Tracing: Deuterium loss during SPT catalysis (α-deuterium from serine-d3) enables quantification of enzymatic turnover rates .
Ethyl Palmitate-D5
  • However, the ethyl group may interfere with acyl-CoA synthetase activation, a critical step for SPT substrates .
Hexadecyl Palmitate-d3
  • Primarily used in cosmetics for its thickening properties. No reported role in metabolic assays due to its non-physiological chain length .

Research Findings and Limitations

  • This compound :
    • Strength : High-resolution MS (mass error < 4 ppm) confirms its incorporation into sphinganine (d18:0 Sph-d5) and ceramides .
    • Limitation : Deuterium loss during SPT catalysis complicates absolute quantification, requiring correction factors .
  • Ethyl Palmitate-D5: No peer-reviewed studies validate its utility in sphingolipid assays, highlighting a research gap.
  • Hexadecyl Palmitate-d3 : Its structural rigidity and high molecular weight preclude its use in dynamic metabolic tracking .

Biological Activity

Methyl Palmitate-d3, a deuterated form of methyl palmitate, is a fatty acid methyl ester that has garnered attention for its various biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is chemically represented as C17H34O2 and is classified as a fatty acid methyl ester. Its structure includes a palmitic acid moiety, which contributes to its biological functions. The deuterated form is utilized in metabolic studies due to its isotopic labeling, allowing for precise tracking in biological systems.

1. Vasodilatory Effects

Research indicates that Methyl Palmitate exhibits significant vasodilatory properties. A study demonstrated that it acts as a retina-derived relaxing factor (RRF), causing relaxation of aortic smooth muscle cells through voltage-dependent potassium (Kv) channels. The effective concentration (EC50) for inducing relaxation was found to be approximately 0.82 pM, highlighting its potency as a vasodilator .

2. Anti-Inflammatory Properties

Methyl Palmitate has been shown to possess anti-inflammatory effects in various experimental models. In one study, topical application reduced ear edema induced by croton oil in rats and decreased neutrophil infiltration, as evidenced by reduced myeloperoxidase (MPO) activity. Additionally, it lowered levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-induced endotoxemia models .

Table 1: Summary of Anti-Inflammatory Effects

ModelEffect ObservedMeasurement Method
Croton Oil Induced EdemaReduced ear edemaVisual assessment
LPS-Induced EndotoxemiaDecreased TNF-α and IL-6 levelsELISA
Carrageenan Paw EdemaReduced paw swellingPaw volume measurement

3. Metabolic Role

As a fatty acid methyl ester, Methyl Palmitate plays a role in lipid metabolism. It can influence cellular energy homeostasis and has been implicated in various metabolic pathways. Its deuterated form allows for enhanced tracking in metabolic studies, providing insights into lipid metabolism dynamics .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Vasodilation Mechanism : The vasodilatory effect is primarily mediated through the activation of Kv channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation .
  • Anti-inflammatory Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators and cytokines, potentially through the modulation of NF-κB signaling pathways .

Case Study 1: Vasodilation in Retinal Tissue

A study using rat isolated retina demonstrated that Methyl Palmitate released from retinal tissue induced significant relaxation in aortic rings, confirming its role as an RRF. The release was calcium-dependent, indicating that calcium signaling plays a crucial role in its action .

Case Study 2: Inhibition of Inflammation

In an experimental model of inflammation using rats, Methyl Palmitate significantly reduced edema and inflammatory markers when applied topically or administered systemically. This suggests potential applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Methyl Palmitate-d³ with high isotopic purity?

  • Methodological Answer : Synthesis typically involves esterification of palmitic acid-d³ with methanol under acid catalysis. To ensure isotopic purity (≥97%), use deuterated reagents and anhydrous conditions. Purification via column chromatography (silica gel, hexane:ethyl acetate) followed by NMR (¹H and ²H) and mass spectrometry (MS) confirms isotopic integrity. Avoid cross-contamination by isolating deuterated intermediates .

Q. What analytical techniques are recommended for characterizing Methyl Palmitate-d³ in lipid metabolism studies?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) with deuterium-specific ion monitoring is optimal. For metabolic tracing, combine isotopic ratio analysis with kinetic modeling to track incorporation into lipid pools. Validate protocols using internal standards (e.g., non-deuterated methyl palmitate) to correct for matrix effects .

Q. How should researchers address solvent compatibility issues when handling Methyl Palmitate-d³ in vitro?

  • Methodological Answer : Use non-polar solvents (e.g., hexane, chloroform) to prevent deuteration loss. For aqueous systems, employ deuterium-stable surfactants or emulsifiers. Pre-test solvent stability via ²H NMR over 24–48 hours to assess isotopic exchange .

Advanced Research Questions

Q. How can discrepancies in metabolic flux data arising from Methyl Palmitate-d³ tracer studies be resolved?

  • Methodological Answer : Discrepancies often stem from incomplete isotopic equilibration or background noise. Implement time-course sampling to capture dynamic incorporation rates. Use compartmental modeling (e.g., isotopomer spectral analysis) and validate with parallel experiments using ¹³C-labeled analogs. Statistical tools (e.g., Bayesian inference) can reconcile conflicting datasets .

Q. What strategies optimize chromatographic separation of Methyl Palmitate-d³ from endogenous lipids in complex biological samples?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and deuterium-adjusted mobile phases (e.g., acetonitrile-d₃:water). Adjust gradient elution to exploit slight retention time shifts caused by deuterium. Confirm specificity using high-resolution MS (HRMS) to distinguish isotopic clusters .

Q. How should researchers validate the isotopic purity of Methyl Palmitate-d³ in longitudinal studies?

  • Methodological Answer : Conduct periodic purity checks via ²H NMR (quantifying residual ¹H signals) and isotopic ratio MS. Establish a calibration curve with spiked samples of known deuterium content. Document batch-specific purity metrics in supplementary materials to ensure reproducibility .

Q. What are the best practices for integrating Methyl Palmitate-d³ data into multi-omics lipidomic workflows?

  • Methodological Answer : Align MS/MS fragmentation patterns with lipid databases (e.g., LIPID MAPS) and use software tools (e.g., XCMS Online) for isotopic correction. Cross-reference with transcriptomic data to link metabolic flux changes to gene expression. Report data in standardized formats (mzML, mzTab) .

Data Presentation and Reproducibility Guidelines

  • Tables : Use Word tables (Roman numerals) with footnotes explaining deuterium content, batch IDs, and purity thresholds. Include statistical parameters (mean ± SD) for replicate analyses .
  • Figures : Highlight isotopic peaks in MS spectra using inset zoom panels. For metabolic pathways, annotate deuterium incorporation sites with ChemDraw .
  • Supplementary Information : Provide raw NMR/MS spectra, solvent stability tests, and modeling code. Adhere to journal-specific metadata requirements .

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